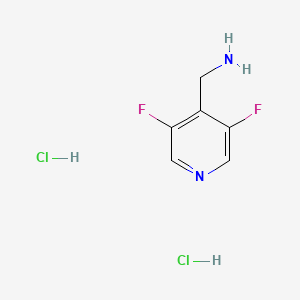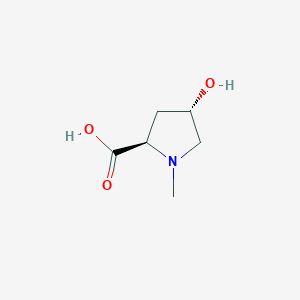amine hydrochloride](/img/structure/B13458519.png)
[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties
Métodos De Preparación
The synthesis of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), followed by oxidative cleavage and cyclization . Another method involves the use of acylhydrazones, which undergo cyclization in the presence of a photocatalyst and a cobaloxime catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Cyclization: Cyclization reactions can be facilitated by reagents such as phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃).
Aplicaciones Científicas De Investigación
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis or viral replication .
Comparación Con Compuestos Similares
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can be compared with other 1,3,4-oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole: Known for its anticancer and antiviral activities.
5-Methyl-1,3,4-oxadiazole: Exhibits antibacterial and antifungal properties.
5-Aryl-1,3,4-oxadiazole: Used in the development of anti-inflammatory and analgesic agents.
The uniqueness of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Propiedades
Fórmula molecular |
C6H12ClN3O |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5-8-9-6(10-5)4-7-2;/h7H,3-4H2,1-2H3;1H |
Clave InChI |
NTOFDZISCKHOFQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(O1)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)


![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
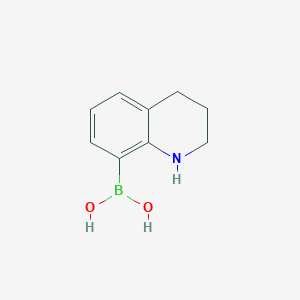
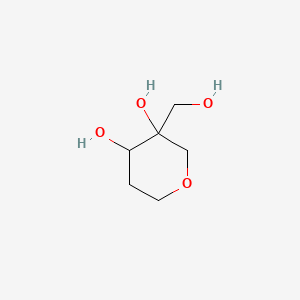

amino}acetic acid](/img/structure/B13458451.png)
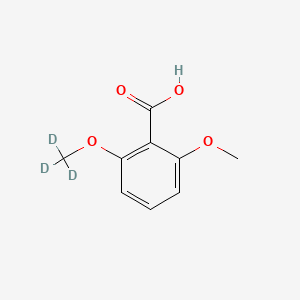
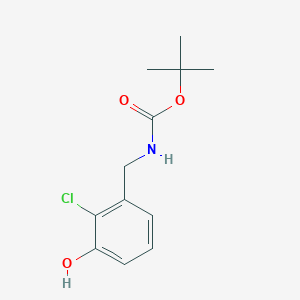
![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
![1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
